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molecular formula C13H8BrNO2 B8685459 5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)- CAS No. 52549-11-8

5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-(bromomethyl)-

Cat. No. B8685459
M. Wt: 290.11 g/mol
InChI Key: GZVULVGGKSBQMS-UHFFFAOYSA-N
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Patent
US03931199

Procedure details

A mixture of 42 g of 7-methyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine, 36 g of N-bromosuccinimide, 0.4 g of benzoyl peroxide and 420 ml of carbon tetrachloride is refluxed with stirring under ultraviolet light for 2 hours. The reaction mixture is quickly filtered while it is hot. The crystals are suspended in hot water (about 60°C), and the suspension is thoroughly stirred and filtered again. The crystals are recrystallized from dioxane to give 47.1 g of 7-bromomethyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine melting at 211°-212.5°C.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[C:7](=[O:15])[C:6]=2[CH:16]=1.[Br:17]N1C(=O)CCC1=O>C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.C(Cl)(Cl)(Cl)Cl>[Br:17][CH2:1][C:2]1[CH:3]=[CH:4][C:5]2[O:14][C:9]3=[N:10][CH:11]=[CH:12][CH:13]=[C:8]3[C:7](=[O:15])[C:6]=2[CH:16]=1

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
CC=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
Name
Quantity
36 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.4 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
420 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ultraviolet light for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
FILTRATION
Type
FILTRATION
Details
The reaction mixture is quickly filtered while it
CUSTOM
Type
CUSTOM
Details
are suspended in hot water (about 60°C)
STIRRING
Type
STIRRING
Details
the suspension is thoroughly stirred
FILTRATION
Type
FILTRATION
Details
filtered again
CUSTOM
Type
CUSTOM
Details
The crystals are recrystallized from dioxane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC=1C=CC2=C(C(C=3C(=NC=CC3)O2)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 47.1 g
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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